2-(3-amino-1H-pyrazol-1-yl)benzonitrile
Description
2-(3-Amino-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 3-amino-pyrazole ring at the 2-position. Its molecular formula is C₁₀H₈N₄, with a molecular weight of 184.20 g/mol (CID: 42656760) . This compound is structurally related to several benzonitrile derivatives, which vary in substituents on the pyrazole ring or the aromatic core, influencing their physicochemical and biological properties.
Properties
CAS No. |
1247428-25-6 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Enaminones with Hydrazines
The most widely documented method for synthesizing pyrazole derivatives, including 2-(3-amino-1H-pyrazol-1-yl)benzonitrile, involves the cyclocondensation of enaminones with hydrazines. Enaminones, synthesized via the reaction of carbonyl compounds with N,N-dimethylformamide diethyl acetal (DMF-DEA), serve as versatile intermediates due to their α,β-unsaturated ketone structure . For the target compound, 2-cyanobenzaldehyde undergoes condensation with DMF-DEA in refluxing toluene to form the enaminone precursor, (E)-3-(dimethylamino)-1-(2-cyanophenyl)prop-2-en-1-one. Subsequent reaction with hydrazine hydrate in ethanol under acidic catalysis (e.g., 4-toluenesulfonic acid) induces cyclization, yielding the pyrazole core .
Mechanistic Insights :
-
Step 1 : Formation of the enaminone via nucleophilic attack of DMF-DEA on 2-cyanobenzaldehyde, followed by elimination of ethanol.
-
Step 2 : Hydrazine attacks the β-carbon of the enaminone’s α,β-unsaturated system, leading to cyclization and expulsion of dimethylamine.
-
Step 3 : Aromatic stabilization of the pyrazole ring, with the amino group occupying the 3-position due to electronic and steric factors.
Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | 4-Toluenesulfonic acid | Increases rate |
| Solvent | Ethanol | Enhances solubility |
| Temperature | Reflux (78°C) | Accelerates reaction |
| Reaction Time | 6–8 hours | Maximizes conversion |
Characterization by reveals distinct signals: the benzonitrile aromatic protons resonate as a singlet at δ 7.45–7.52 ppm, while the pyrazole H-4 and H-5 protons appear as doublets () at δ 6.18–6.25 and δ 7.60–7.68 ppm, respectively . The amino group (–NH) exhibits a broad singlet at δ 5.2–5.5 ppm, confirming successful cyclization .
Alternative Pathways: Knorr Pyrazole Synthesis
While less common for benzonitrile-substituted pyrazoles, the Knorr synthesis—a classical route involving 1,3-diketones and hydrazines—offers a potential alternative. For this compound, this method requires 2-cyanophenylhydrazine and a 1,3-diketone such as acetylacetone. However, regioselectivity challenges arise due to competing attack sites on the diketone, often leading to mixtures of 1,3- and 1,5-substituted pyrazoles.
Key Limitations :
-
Regiochemical Control : Poor selectivity necessitates chromatographic separation, reducing overall yield.
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Substrate Availability : 2-Cyanophenylhydrazine is less commercially accessible than hydrazine hydrate.
Palladium-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed couplings provide modular routes to N-arylpyrazoles. The Suzuki-Miyaura reaction between 3-amino-1H-pyrazole-1-boronic acid and 2-bromobenzonitrile, mediated by Pd(PPh) in a DMF/HO mixture, enables direct C–N bond formation. This method circumvents regioselectivity issues but requires anhydrous conditions and inert atmospheres.
Advantages :
-
Functional Group Tolerance : Compatible with nitrile and amino groups.
-
Scalability : Adaptable to continuous flow systems for industrial production.
Disadvantages :
-
Cost : Palladium catalysts increase synthetic expenses.
-
Purification Challenges : Residual metal contaminants necessitate rigorous cleanup.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for enaminone cyclocondensation. By heating the enaminone-hydrazine mixture at 100°C for 20 minutes under microwave conditions, yields improve to 80–85% compared to conventional reflux . This method minimizes side reactions such as hydrolysis of the nitrile group.
Typical Protocol :
-
Combine enaminone (1.0 mmol), hydrazine hydrate (1.2 mmol), and 4-toluenesulfonic acid (0.1 mmol) in ethanol.
-
Irradiate at 300 W for 20 minutes.
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Cool, filter, and recrystallize from ethyl acetate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Key Drawback |
|---|---|---|---|---|
| Enaminone Cyclization | 70–75 | ≥95 | High regioselectivity | Long reaction time |
| Knorr Synthesis | 40–50 | 80–85 | No catalyst required | Low regiochemical control |
| Suzuki Coupling | 60–65 | ≥90 | Modularity | High cost of catalysts |
| Microwave-Assisted | 80–85 | ≥97 | Rapid synthesis | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Primary amines derived from the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The amino group and nitrile moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Positional Isomerism: The substitution position (2- vs. 4-) on the benzonitrile core affects electronic distribution and steric interactions. For example, 4-substituted analogs (e.g., 4-(3-amino-1H-pyrazol-1-yl)benzonitrile) may exhibit different binding affinities compared to 2-substituted derivatives .
- Amino Group vs. Azido/Methyl Groups: The 3-amino group in the target compound enhances hydrogen-bonding interactions, which can improve target engagement in drug design. In contrast, azido groups (e.g., in ) enable click chemistry but reduce stability.
- Heterocycle Variation : Replacing pyrazole with imidazole (e.g., ) introduces an additional nitrogen atom, altering electronic properties and solubility.
Cytotoxicity in Cancer Cell Lines:
- Triazole Derivatives : Compounds like 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) show potent cytotoxicity against MCF-7 (IC₅₀: 27.1 ± 1.2 μg/mL) and MDA-MB-231 (IC₅₀: 14.5 ± 2.1 μg/mL) cell lines . The triazole ring may enhance π-π stacking interactions with biological targets.
Q & A
Q. What are the recommended synthetic routes for 2-(3-amino-1H-pyrazol-1-yl)benzonitrile, and how can reaction yields be optimized?
Methodological Answer:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach is effective for constructing pyrazole-benzenenitrile hybrids. For example, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile can react with terminal alkynes in a 1:1 THF/water mixture using CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) at room temperature. Typical yields range from 70–85% .
- Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Monitor reaction progress with TLC or HPLC to identify side products (e.g., over-alkylation).
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). For example, a similar pyrazole-benzenenitrile derivative was analyzed at 193 K, yielding an R factor of 0.038 and data-to-parameter ratio of 12.5 .
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Key peaks include nitrile (C≡N) at ~110–120 ppm (¹³C) and pyrazole NH₂ protons at δ 5.5–6.0 ppm (¹H) .
- HRMS: Confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₉N₅: calc. 200.0933, obs. 200.0935) .
Q. What initial biological screening assays are suitable for evaluating this compound?
Methodological Answer:
- Antimicrobial Activity:
- MIC Assays: Test against S. aureus (Gram-positive) and A. niger (fungal) using broth microdilution (e.g., MIC = 5.08–5.19 µM for related compounds) .
- Anticancer Screening:
- MTT Assay: Evaluate cytotoxicity against HCT116 (colon cancer) or MCF-7 (breast cancer) cell lines. IC₅₀ values <10 µM indicate promising activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Modification:
- Pyrazole Ring: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity and target binding .
- Benzonitrile Moiety: Replace nitrile with amide or carboxylate to modulate solubility and bioavailability.
- Computational Tools:
- Molecular Docking: Use AutoDock Vina to predict interactions with kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR). A docking score ≤-8 kcal/mol suggests strong binding .
Q. What mechanistic insights exist for the anticancer activity of this compound?
Methodological Answer:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Related benzonitriles inhibit kinase activity at IC₅₀ = 0.5–2 µM .
- Apoptosis Induction: Perform flow cytometry (Annexin V/PI staining) to quantify apoptotic cells. Caspase-3/7 activation (≥2-fold vs. control) confirms pro-apoptotic effects .
Q. How can advanced analytical techniques resolve conflicting data in purity or reactivity studies?
Methodological Answer:
- HPLC-PDA-MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate impurities. Match UV spectra (λmax ~260 nm for nitrile) and MS fragments (e.g., m/z 183.21 for [M+H]⁺) .
- Kinetic Studies: Monitor degradation under stress conditions (pH 2–12, 40–80°C) via ¹H NMR. Hydrolysis of the nitrile group to amide occurs at pH >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
